Sodium paraperiodate

Overview

Description

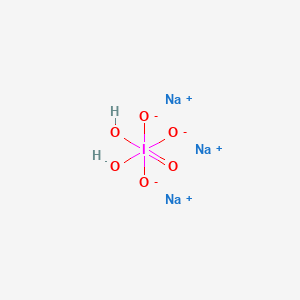

Sodium paraperiodate is an inorganic compound with the chemical formula Na₃H₂IO₆. It is a sodium salt of periodic acid and is known for its strong oxidizing properties. This compound is commonly used in various chemical reactions and industrial applications due to its ability to selectively oxidize organic substrates.

Mechanism of Action

Target of Action

Sodium paraperiodate, an inorganic salt, primarily targets vicinal diols , which are molecules containing two hydroxyl groups on adjacent carbon atoms . These diols are often found in saccharides, making them a key target for this compound .

Mode of Action

This compound acts as a strong oxidizing agent . It interacts with its targets (vicinal diols) by breaking the carbon-carbon bond between the two hydroxyl groups . This oxidative cleavage results in the formation of two aldehyde or ketone groups .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving saccharides. By cleaving the carbon-carbon bonds in vicinal diols, it can open saccharide rings, leading to the formation of linear structures with terminal aldehyde groups . This transformation can significantly alter the biochemical properties and reactivities of the saccharides, affecting their interactions with other molecules and their roles in various biochemical pathways.

Pharmacokinetics

Its solubility in water suggests that it can be readily absorbed and distributed in aqueous biological environments. Its metabolic fate would largely depend on the biochemical reactions it undergoes, particularly its oxidation of vicinal diols.

Result of Action

The primary molecular effect of this compound’s action is the transformation of vicinal diols into aldehyde or ketone groups . This can lead to significant changes in the molecular structure and properties of the affected compounds. At the cellular level, these changes can affect various processes, such as cell signaling and energy metabolism, depending on the specific roles of the transformed molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its oxidative activity can be affected by the presence of other oxidizing or reducing agents. Moreover, its stability and efficacy can be influenced by factors such as pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium paraperiodate can be synthesized through the oxidation of iodates or iodides. One common method involves the oxidation of sodium iodate (NaIO₃) with chlorine gas in the presence of sodium hydroxide (NaOH). Another method includes the oxidation of sodium iodide (NaI) with bromine in an alkaline medium .

Industrial Production Methods: In industrial settings, this compound is produced using electrochemical methods. This involves the electrochemical oxidation of iodate ions in an aqueous solution, which is a more environmentally friendly and cost-effective approach compared to traditional chemical oxidation methods .

Chemical Reactions Analysis

Types of Reactions: Sodium paraperiodate primarily undergoes oxidation reactions. It is known for its ability to cleave vicinal diols, converting them into aldehydes or ketones. This reaction is often referred to as the Malaprade reaction .

Common Reagents and Conditions:

Oxidation of Vicinal Diols: this compound is used in aqueous solutions to oxidize vicinal diols, resulting in the formation of aldehydes or ketones.

Oxidation of Sulfides: It can selectively oxidize sulfides to sulfoxides under mild conditions.

Major Products:

Aldehydes and Ketones: Formed from the oxidation of vicinal diols.

Sulfoxides: Produced from the oxidation of sulfides.

Scientific Research Applications

Sodium paraperiodate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium Metaperiodate (NaIO₄): Another form of sodium periodate with similar oxidizing properties but different structural characteristics.

Sodium Orthoperiodate (Na₅IO₆): A less common form of periodate with distinct chemical properties.

Uniqueness: Sodium paraperiodate is unique due to its specific reactivity towards vicinal diols and its ability to form stable periodate esters. This makes it particularly useful in selective oxidation reactions and biochemical applications .

Properties

IUPAC Name |

trisodium;dihydroxy-trioxido-oxo-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYMXPNUZLZKOA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2INa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930461 | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Sodium paraperiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13940-38-0 | |

| Record name | Periodic acid (H5IO6), sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium dihydrogenorthoperiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Sodium paraperiodate primarily used for in chemical synthesis?

A1: this compound (Na3H2IO6) is widely recognized as a powerful oxidizing agent in organic chemistry. Its primary use lies in the oxidative cleavage of various functional groups. [, , , ] For instance, it efficiently cleaves alkenes [, ] and epoxides [] to generate their corresponding aldehydes. This characteristic makes it a valuable reagent in synthetic transformations.

Q2: Can you elaborate on the mechanism of action of this compound in alkene cleavage?

A2: While the exact mechanism is still under investigation, it is generally accepted that this compound forms a cyclic intermediate with the alkene. This intermediate then undergoes a rearrangement, leading to the cleavage of the carbon-carbon double bond and the formation of two aldehyde groups. This process is typically carried out in aqueous solutions, making it a relatively mild and environmentally friendly approach. [, ]

Q3: Are there any advantages of using this compound over other oxidizing agents?

A3: Yes, this compound exhibits good selectivity for specific functional groups, minimizing unwanted side reactions. Additionally, its reactions can be carried out in water [, , ], which aligns with green chemistry principles.

Q4: How is this compound used in the synthesis of dialdehyde starch?

A4: this compound plays a critical role in the oxidation of starch to produce dialdehyde starch. [] This process involves the selective oxidation of the vicinal hydroxyl groups in starch by this compound, leading to the formation of aldehyde functionalities. The spent oxidant can then be regenerated using alkaline hypochlorite, allowing for a more sustainable process. []

Q5: What are the key structural features of this compound?

A5: this compound (Na3H2IO6) is an ionic compound. The anion, periodate (IO65-), possesses a central iodine atom surrounded by six oxygen atoms in an octahedral geometry. This highly oxidized state of iodine contributes to the compound's strong oxidizing properties.

Q6: Are there any analytical applications for this compound?

A6: this compound is utilized in analytical chemistry for the detection of specific compounds. For example, it has been employed in the detection of manganese. []

Q7: What are the safety considerations when handling this compound?

A7: As a strong oxidizer, this compound should be handled with caution. It is essential to avoid contact with combustible materials and to store it properly. It's recommended to consult the material safety data sheet (MSDS) before handling this compound.

Q8: Is there potential for recycling this compound in chemical processes?

A8: Yes, research suggests the possibility of recycling spent this compound. For instance, in the dialdehyde starch production process, alkaline hypochlorite can regenerate the spent oxidant, highlighting its potential for sustainable use. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)